3-Hydroxythiolane-3-carboxylic acid
Overview
Description
3-Hydroxythiolane-3-carboxylic acid is an organic compound with the molecular formula C5H8O3S It is a derivative of thiolane, featuring a hydroxyl group and a carboxylic acid group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxythiolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of thiolane derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitrile compounds in the presence of acidic or basic catalysts to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where thiolane derivatives are oxidized in reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced to form thiolane derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfonic Acids: Formed through oxidation.
Thiolane Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
3-Hydroxythiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxythiolane-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Signal Transduction: It may influence signal transduction pathways by interacting with specific receptors or proteins.
Metabolic Pathways: It can be metabolized to form active metabolites that exert biological effects.
Comparison with Similar Compounds
3-Hydroxythiolane-2-carboxylic Acid: Similar structure but with the hydroxyl group on a different carbon atom.
3-Mercaptothiolane-3-carboxylic Acid: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 3-Hydroxythiolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-hydroxythiolane-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWIYNXEYYARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172851-82-9 | |
Record name | 3-hydroxythiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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